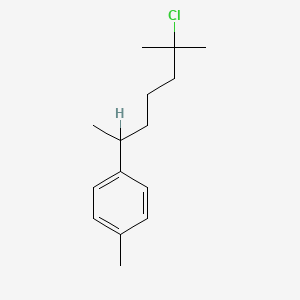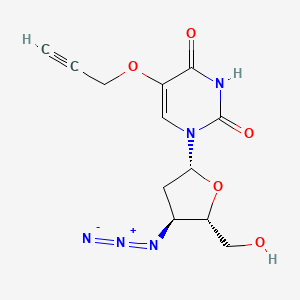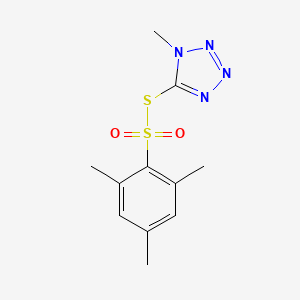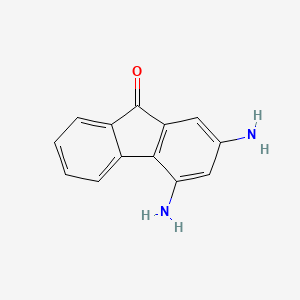
2,4-Diamino-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-9H-fluoren-9-one is a chemical compound with the molecular formula C13H10N2O. It is known for its distinctive structure, which includes a fluorenone core substituted with amino groups at the 2 and 4 positions. This compound is a white to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-9H-fluoren-9-one typically involves the reaction of fluorenone with aromatic amines. One common method includes the reaction of fluorenone with p-phenylenediamine in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diamino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrofluorenone derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of hydrofluorenone derivatives.
Substitution: Formation of N-substituted fluorenone derivatives.
Applications De Recherche Scientifique
2,4-Diamino-9H-fluoren-9-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Diamino-9H-fluoren-9-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In DNA research, the compound’s fluorescent properties allow it to bind to DNA and facilitate visualization under specific conditions .
Comparaison Avec Des Composés Similaires
2,7-Diamino-9H-fluoren-9-one: Similar structure but with amino groups at the 2 and 7 positions.
2,6-Diamino-9H-fluoren-9-one: Amino groups at the 2 and 6 positions, used as a sensitizer in photographic materials.
4,5-Diamino-9H-fluoren-9-one: Amino groups at the 4 and 5 positions, used in early discovery research.
Uniqueness: 2,4-Diamino-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in DNA research and potential pharmaceutical uses highlight its versatility and importance in various scientific fields .
Propriétés
Numéro CAS |
6638-62-6 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2,4-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H,14-15H2 |
Clé InChI |
WMNBHWWCHOVGHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


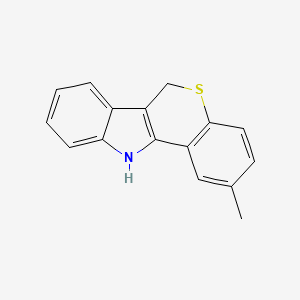
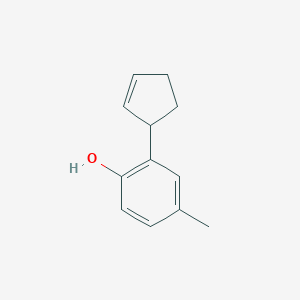
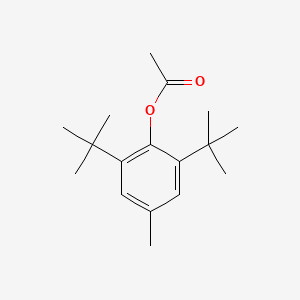
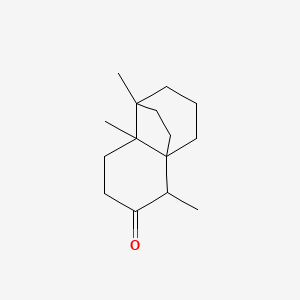
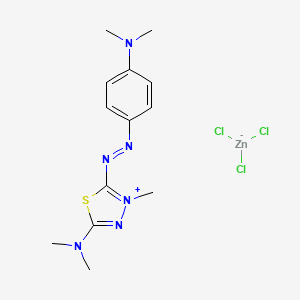
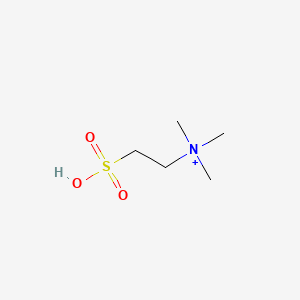
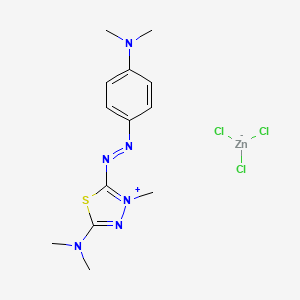
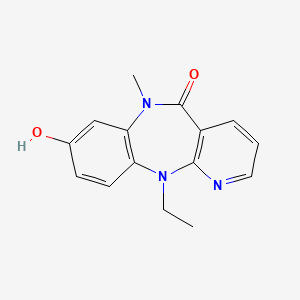
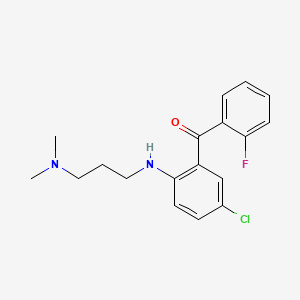
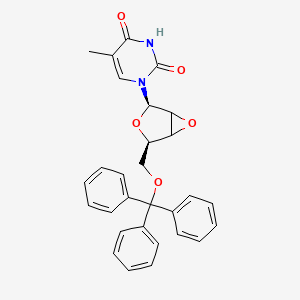
![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
